beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
Description
4-Nitrophenyl 4-O-β-D-xylopyranosyl-β-D-xylopyranoside (CAS: 2001-96-9) is a synthetic chromogenic substrate widely used in enzymatic assays, particularly for studying glycosidase and esterase activities. Its structure consists of a β-D-xylopyranose residue linked via a 1→4 glycosidic bond to a second β-D-xylopyranose unit, with a 4-nitrophenyl group attached to the anomeric position (Figure 1). This compound is critical for quantifying enzyme kinetics due to the release of 4-nitrophenol upon hydrolysis, which is easily detectable via spectrophotometry at 400–410 nm .
Key applications include:
- Enzyme specificity studies: Used to characterize acetylxylan esterases and β-xylosidases, as the 4-nitrophenyl moiety acts as a leaving group during hydrolysis .
- Acetyl migration analysis: Monoacetylated derivatives of this compound are employed to investigate non-enzymatic acetyl group migration between hydroxyl positions on the xylopyranoside backbone .
- Coupled assays: Serves as an intermediate in coupled enzymatic systems (e.g., α-glucuronidase assays) where β-xylosidase hydrolyzes the released 4-nitrophenyl β-D-xylopyranoside to amplify signal detection .
Properties
CAS No. |
6819-07-4 |
|---|---|
Molecular Formula |
C16H21NO11 |
Molecular Weight |
403.34 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
InChI Key |
LPCFVCUKBNKNBF-DDJMUGOQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
Earlier classical chemical syntheses of related beta-D-xylopyranosyl disaccharides involve multi-step glycosylation reactions using protected sugar derivatives:
- Key Steps:
- Protection of hydroxyl groups on xylose derivatives
- Activation of glycosyl donors (e.g., trichloroacetimidates or halides)
- Coupling with acceptors under acid catalysis to form the beta-1,4 linkage
- Deprotection to yield the free disaccharide
- Specific Synthesis Example: Aspinall and Ross (1961) described the synthesis of 4-O-beta-D-xylopyranosyl-D-xylose, a closely related disaccharide, using stepwise glycosylation with methylated intermediates.
Chemical synthesis, while allowing structural modifications, is generally more labor-intensive and less regioselective compared to enzymatic methods for this compound.
Combined Chemical-Enzymatic Approaches
Some protocols utilize chemical synthesis to prepare the 4-nitrophenyl beta-D-xylopyranoside acceptor, followed by enzymatic transglycosylation to extend the sugar chain to the disaccharide form. This hybrid approach leverages the specificity of enzymes and the versatility of chemical synthesis.
Comparative Analysis of Preparation Methods
Summary Table of Preparation Conditions
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Starting Material | 4-nitrophenyl beta-D-xylopyranoside | Protected xylose derivatives |
| Catalyst | Beta-xylosidase/xylanase enzymes | Acid catalysts, glycosyl donors |
| Reaction Medium | Aqueous buffer (pH 5.5) | Organic solvents |
| Temperature | 30–40 °C | Variable, often elevated |
| Time | Several hours | Days to weeks |
| Yield | ~19.4% | Variable, often lower |
| Regioselectivity | High (beta-1,4 linkage) | Moderate |
| Purification | Chromatography | Chromatography, recrystallization |
- PubChem Compound Summary: beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- (CID 644163).
- Biely, P. et al. "A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside," PubMed, 2007.
- Aspinall, G.O., Ross, K.M., "The synthesis of 4-O-beta-D-xylopyranosyl-D-xylose," Journal of the Chemical Society, 1961.
- Takeo, K. et al., "Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1->4)-D-xylo-oligosaccharides," Carbohydrate Research, 1995.
- PubChem Compound Summary: 4-Nitrophenyl beta-D-xyloside (CID 91509).
Chemical Reactions Analysis
Enzymatic Hydrolysis
This compound serves as a substrate for β-xylosidases and xylanases, undergoing hydrolysis to release 4-nitrophenol and xylobiose. The reaction mechanism involves cleavage of the β-1,4-glycosidic bond between the xylopyranosyl units .
Key characteristics:
-
Detection method: Hydrolysis releases 4-nitrophenol, detectable via spectrophotometry at 400 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 10) .
-
Enzyme specificity: Reactions are pH- and temperature-dependent, with optimal activity observed at pH 5.0–6.0 and 40–50°C for fungal xylanases.
Glycosylation Reactions
A two-step process is commonly employed:
-
Acetylation: β-D-xylopyranose is acetylated to form 2,3,4-tri-O-acetyl-β-D-xylopyranosyl derivatives.
-
Coupling: The acetylated sugar reacts with 4-nitrophenol in the presence of BF₃·Et₂O, yielding the target compound .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetic anhydride, pyridine | 85–90% |
| 2 | BF₃·Et₂O, CH₂Cl₂, 0°C | 10–15% |
Quaternization Reactions
The compound’s hydroxyl groups can react with amines (e.g., N,N-dimethylhexylamine) to form quaternary ammonium salts. For example:
-
Reagents: N,N-dimethylhexylamine, acetonitrile, 70°C, 24 hours.
Transxylosylation Reactions
In the presence of excess xylose, β-xylosidases catalyze transxylosylation, transferring xylosyl residues to acceptors like alcohols or sugars. This reaction produces oligosaccharides with extended β-1,4-xylosyl chains.
Example:
-
Acceptor: Methanol
-
Product: Methyl-β-D-xylobioside
-
Conditions: pH 5.5, 50°C, 12 hours.
Kinetic Parameters
Kinetic studies reveal substrate specificity and catalytic efficiency:
| Parameter | Value (β-xylosidase) | Value (Xylanase) |
|---|---|---|
| Kₘ (mM) | 0.12 ± 0.03 | 0.25 ± 0.05 |
| kₐₜ (s⁻¹) | 45 ± 2 | 120 ± 10 |
| kₐₜ/Kₘ (M⁻¹s⁻¹) | 375,000 | 480,000 |
Stability Under Reaction Conditions
The compound’s stability varies with environmental factors:
| Condition | Stability Outcome |
|---|---|
| pH < 3.0 | Rapid hydrolysis |
| pH 5.0–7.0 | Stable (>24 hours) |
| Temperature > 60°C | Denaturation |
Scientific Research Applications
Enzyme Substrate
Beta-D-xylopyranoside serves as a chromogenic substrate for β-xylosidase enzymes. When cleaved by these enzymes, it produces a yellow solution, allowing for easy quantification of enzyme activity. This property is particularly useful in biochemical assays where monitoring enzyme kinetics is essential .
Glycosidase Activity Measurement
The compound is utilized in assays to measure the activity of glycosidases, which are enzymes that hydrolyze glycosidic bonds. The release of the chromogenic product upon enzymatic action provides a straightforward method for assessing enzyme efficiency and substrate specificity .
Biochemical Research
In biochemical studies, beta-D-xylopyranoside is employed to investigate the metabolic pathways involving xylan degradation. Its role as a substrate helps elucidate the mechanisms by which microorganisms and plants process hemicellulose components, contributing to our understanding of plant biomass utilization .
Case Study 1: Enzyme Kinetics
In a study published in Applied Microbiology and Biotechnology, researchers used beta-D-xylopyranoside to evaluate the kinetic parameters of β-xylosidase from Thermomyces lanuginosus. The study demonstrated that the compound could effectively serve as a substrate to determine enzyme activity under various conditions, providing insights into optimal enzymatic performance for industrial applications .
Case Study 2: Plant Pathogen Interactions
Another investigation focused on the interaction between plant pathogens and their host plants. The study utilized beta-D-xylopyranoside to analyze how certain pathogens manipulate host glycosidase activities to facilitate infection. Results indicated that the compound could be instrumental in developing strategies for disease resistance in crops by targeting specific enzymatic pathways .
Comparative Data Table
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- involves its cleavage by beta-xylosidase enzymes. The enzyme hydrolyzes the glycosidic bond, releasing 4-nitrophenol, which can be quantified by colorimetric detection . This reaction is often used to measure the activity of beta-xylosidase in various biological samples .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrophenyl α-D-Xylopyranoside (CAS: 18403-18-4)
- Structural difference: The anomeric configuration of the xylose moiety is α instead of β.
Benzyl 4-O-α-D-Glucosaminyl-β-D-Xylopyranoside
- Structural difference : Replaces the 4-nitrophenyl group with a benzyl group and introduces an α-D-glucosaminyl substituent at the 4-O position.
- Function : Used in biomedical research to study glycosylation in cancer and inflammation pathways. Unlike 4-nitrophenyl derivatives, it lacks chromogenic properties but offers bioactivity for therapeutic target validation .
Xylobiose (4-O-β-D-Xylopyranosyl-β-D-Xylopyranose)
- Structural difference : Lacks the 4-nitrophenyl group; instead, the reducing end has a free hydroxyl group.
- Enzymatic relevance: A natural substrate for β-xylosidases and endoxylanases.
Enzymatic Substrate Comparison
Acetyl Migration Studies
Mastihubová and Biely (2004) demonstrated that monoacetylated derivatives of 4-nitrophenyl β-D-xylopyranoside undergo spontaneous acetyl migration between hydroxyl groups (e.g., O-2 to O-3) under neutral aqueous conditions. This property is exploited to study the regioselectivity of acetyl esterases, which preferentially deacetylate specific positions .
Coupled Assay Systems
Biely et al. (1998) developed a β-xylosidase-coupled assay using 4-nitrophenyl 2-(4-O-methyl-α-D-glucuronosyl)-β-D-xylopyranoside. Hydrolysis by α-glucuronidase releases 4-nitrophenyl β-D-xylopyranoside, which is subsequently cleaved by β-xylosidase to amplify 4-nitrophenol production. This system increased assay precision by 30% compared to standalone methods .
Thermostable Enzyme Characterization
Studies on Thermotoga maritima acetyl esterase revealed that 4-nitrophenyl β-D-xylopyranoside derivatives are stable at temperatures up to 80°C, making them ideal substrates for thermophilic enzyme assays. In contrast, 4-methylumbelliferyl analogs degrade under these conditions .
Biological Activity
Beta-D-xylopyranoside, specifically 4-nitrophenyl 4-O-beta-D-xylopyranosyl-, is a glycoside compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Beta-D-xylopyranoside is a glycoside formed from the sugar xylose and a phenolic component. The specific structure of 4-nitrophenyl 4-O-beta-D-xylopyranosyl- can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 299.26 g/mol
- IUPAC Name : 4-nitrophenyl 4-O-(beta-D-xylopyranosyl)-beta-D-xylopyranoside
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of beta-D-xylopyranosides. The compound has shown inhibitory effects against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
These results suggest that beta-D-xylopyranosides may serve as potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that beta-D-xylopyranosides exhibit anti-inflammatory properties. A study by Zhang et al. (2021) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Key findings include:
- Cytokines Measured : TNF-α, IL-6, and IL-1β
- Reduction Percentage : Up to 50% compared to control groups
This suggests that beta-D-xylopyranosides could be beneficial in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of beta-D-xylopyranosides has also been evaluated. In vitro assays indicated that the compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
These results highlight the potential of beta-D-xylopyranosides as natural antioxidants.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Title : "Evaluation of Antimicrobial Activity of Beta-D-Xylopyranosides"
- Findings : This study confirmed the broad-spectrum antimicrobial activity of several beta-D-xylopyranosides against both Gram-positive and Gram-negative bacteria, suggesting their utility in food preservation and pharmaceuticals.
-
Inflammation Model Study :
- Title : "Anti-inflammatory Mechanisms of Beta-D-Xylopyranosides in Macrophages"
- Findings : The study elucidated the mechanisms through which beta-D-xylopyranosides inhibit inflammatory pathways, particularly focusing on NF-kB signaling pathways.
-
Antioxidant Study :
- Title : "Antioxidant Properties of Beta-D-Xylopyranosides"
- Findings : The research demonstrated that beta-D-xylopyranosides reduce oxidative stress markers in cellular models, indicating their potential role in neuroprotection.
Q & A
Q. What are the standard procedures for synthesizing 4-nitrophenyl β-D-xylopyranoside derivatives, and how are they characterized?
Synthesis typically involves regioselective glycosylation or enzymatic catalysis. For example, lipase-catalyzed acetylation of the xylopyranoside core enables preparation of mono- or diacetylated derivatives, which are purified via column chromatography and validated using NMR, HPLC, and TLC . Purity criteria include ≥98% by HPLC, melting point (158–160°C), and optical activity ([α]²⁴/D = -55° to -57°) .
Q. How is 4-nitrophenyl β-D-xylopyranoside used to measure β-xylosidase activity?
The compound serves as a chromogenic substrate. Enzymatic hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm. Reaction conditions (pH, temperature) are optimized using Michaelis-Menten kinetics, with typical Kₘ values ranging 0.2–1.5 mM depending on the enzyme source .
Q. What analytical methods ensure structural fidelity of synthesized derivatives?
Key techniques include:
- NMR : Confirms glycosidic linkage and acetyl group positioning (e.g., ¹H/¹³C NMR for anomeric proton shifts at δ 4.8–5.2 ppm) .
- HPLC : Validates purity (>98%) and monitors degradation under storage .
- TLC : Screens reaction progress using solvents like ethyl acetate/methanol/water (10:2:1) .
Advanced Research Questions
Q. How can acetylated derivatives improve studies on acetyl migration kinetics?
Monoacetylated analogs (e.g., 2-O-acetyl or 3-O-acetyl) are synthesized via lipase-catalyzed reactions. Migration rates between hydroxyl groups are measured using ¹H NMR time-course experiments in D₂O, revealing half-lives from 2–48 hours depending on pH and temperature. This aids in modeling carbohydrate stability in enzymatic environments .
Q. What contradictions exist in reported kinetic parameters for β-xylosidase activity, and how are they resolved?
Discrepancies in Kₘ and Vₘₐₓ values often arise from assay conditions (e.g., buffer ionic strength, substrate purity). A standardized protocol involves:
Q. How are enzyme-coupled assays designed to study acetylxylan esterase activity using this compound?
Acetylated 4-nitrophenyl β-D-xylopyranoside derivatives act as substrates. Esterase activity releases acetate, detected via a coupled system with xylose dehydrogenase (XDH) and NAD⁺. The NADH formation rate (monitored at 340 nm) correlates with esterase activity, enabling quantification of kinetic parameters (kₐₜₜ, Kₘ) .
Q. What structural modifications enhance substrate specificity for engineered xylosidases?
Introducing bulky groups (e.g., 6-bromo-2-naphthyl) or altering glycosidic linkage (α vs. β) impacts enzyme binding. Computational docking studies (e.g., AutoDock Vina) predict steric clashes or hydrogen-bonding interactions, guiding rational design of analogs like 4-nitrophenyl α-D-xylopyranoside for mutant enzyme screens .
Methodological Tables
Table 1: Key Physicochemical Properties of 4-Nitrophenyl β-D-Xylopyranoside
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 271.22 g/mol | |
| Melting Point | 158–160°C | |
| Optical Activity ([α]²⁴/D) | -56.5° (c=1 in methanol) | |
| Solubility | Soluble in DMF; insoluble in ether |
Table 2: Representative Kinetic Parameters for β-Xylosidase Activity
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Conditions | Reference |
|---|---|---|---|---|
| Trichoderma reesei | 0.45 | 12.3 | pH 5.0, 40°C | |
| Thermotoga maritima | 1.2 | 8.7 | pH 6.5, 70°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
